2-(2-Bromophenyl)-2'-cyanoacetophenone
Description
2-Bromo-2-cyanoacetophenone is an α-brominated ketone derivative with a cyano substituent on the acetophenone backbone. It is synthesized via bromination of 2-cyanoacetophenone using bromine in chloroform, catalyzed by pyridine at 45°C for 12 hours, achieving a high yield of 98% . The compound’s structure features a bromine atom and a cyano group on adjacent carbons of the ketone moiety, rendering it electroactive and suitable for applications in organic synthesis and materials science. Its electron-withdrawing cyano group enhances reactivity in nucleophilic substitutions and electrochemical reactions, distinguishing it from other brominated acetophenones.
Properties
IUPAC Name |
2-[2-(2-bromophenyl)acetyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO/c16-14-8-4-2-5-11(14)9-15(18)13-7-3-1-6-12(13)10-17/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVORDZXQUNEHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)C2=CC=CC=C2C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642306 | |
| Record name | 2-[(2-Bromophenyl)acetyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898784-09-3 | |
| Record name | 2-[2-(2-Bromophenyl)acetyl]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898784-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(2-Bromophenyl)acetyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation
Friedel-Crafts acylation is a foundational step for introducing the acetophenone structure into the compound. This process typically involves:
- Reagents : Acetyl chloride (CH₃COCl) and a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
- Reaction Conditions : The reaction is carried out under anhydrous conditions to prevent hydrolysis.
- Mechanism : The brominated benzene reacts with acetyl chloride in the presence of AlCl₃, forming the acylated product.
Table 1: Friedel-Crafts Acylation Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃, 0°C to 25°C | 70–85 | >90 |
Bromination
Industrial Production Methods
In industrial settings, the production of this compound may utilize optimized versions of these synthetic routes to maximize yield and minimize costs. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to enhance efficiency.
Tables Summary
Table 1: Friedel-Crafts Acylation Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃, 0°C to 25°C | 70–85 | >90 |
Table 2: Bromination Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Bromination | NBS, AIBN, CCl₄, 80°C | 70–85 | >90 |
Table 3: Cyanation Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyanation | CuCN, DMF, 120°C | 60–75 | >96 |
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)-2’-cyanoacetophenone undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can be substituted by other electrophiles under appropriate conditions.
Nucleophilic Addition: The carbonyl group in the acetophenone moiety can undergo nucleophilic addition reactions with nucleophiles such as Grignard reagents.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as halogens (Cl2, Br2) and catalysts like iron(III) chloride.
Nucleophilic Addition: Grignard reagents (RMgX) and solvents like diethyl ether.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Electrophilic Aromatic Substitution: Substituted aromatic compounds.
Nucleophilic Addition: Alcohols or other addition products.
Reduction: Amines.
Scientific Research Applications
2-(2-Bromophenyl)-2’-cyanoacetophenone has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug development.
Material Science: Utilized in the preparation of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)-2’-cyanoacetophenone involves its interaction with various molecular targets. The bromine atom and cyano group can participate in electrophilic and nucleophilic reactions, respectively, influencing the reactivity and binding affinity of the compound. The pathways involved include:
Electrophilic Attack: The bromine atom can undergo electrophilic substitution, affecting the aromatic ring’s reactivity.
Nucleophilic Attack: The cyano group can be targeted by nucleophiles, leading to the formation of new bonds and functional groups.
Comparison with Similar Compounds
Comparison with Similar Compounds
Reactivity and Functional Group Effects
- Cyano Group (Target Compound): The cyano substituent is strongly electron-withdrawing, polarizing the ketone group and enhancing its susceptibility to nucleophilic attack. This property is critical in electrochemical applications and enolate formation .
- Methoxy Group (2-Bromo-4'-methoxyacetophenone): The methoxy group is electron-donating, reducing the ketone’s electrophilicity. This compound is primarily used as a stable intermediate under controlled industrial conditions .
- Chloro Group (2-Bromo-2'-chloroacetophenone): Chlorine’s moderate electron-withdrawing nature and ability to act as a leaving group make this compound reactive in substitution reactions, particularly in pharmaceutical syntheses .
- Hydroxy Group (Brominated Hydroxyacetophenones): The hydroxyl group enables hydrogen bonding, increasing solubility in polar solvents. These compounds are synthesized quantitatively and exhibit higher melting points (103–107°C) due to intermolecular interactions .
Biological Activity
2-(2-Bromophenyl)-2'-cyanoacetophenone is an aromatic ketone notable for its diverse biological activities and potential applications in pharmaceutical research. This compound features a bromine atom at the ortho position of a phenyl ring and a cyano group attached to an acetophenone moiety, which contributes to its unique chemical properties and biological interactions.
The synthesis of this compound typically involves classical organic reactions such as Friedel-Crafts acylation and nucleophilic substitution. The compound's structure can be analyzed using spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which help elucidate its functional groups and molecular dynamics.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. A study demonstrated that derivatives of this compound can inhibit cell proliferation in various cancer cell lines, including A-549 (lung cancer) and MCF-7 (breast cancer) cells. The mechanism involves inducing apoptosis and cell cycle arrest, particularly in the G0/G1 phase, leading to increased sub-G1 fractions indicative of apoptotic cells .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. It was tested against several bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate effective antibacterial activity, suggesting potential applications in treating infections caused by resistant bacterial strains .
Research Findings and Case Studies
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. The presence of the cyano group enhances its reactivity, allowing it to modulate enzyme activities or interfere with cellular signaling pathways. This interaction can lead to altered gene expression profiles associated with proliferation and apoptosis.
Q & A
Q. What are the recommended synthetic routes for 2-(2-Bromophenyl)-2'-cyanoacetophenone, and how can reaction yields be optimized?
A common approach involves α-cyanoacetophenone derivatives as precursors. For example, brominated intermediates like 2-bromoacetophenone (CAS 70-11-1) can undergo nucleophilic substitution or coupling reactions. A method adapted from related compounds involves methylating 2-(2-bromophenyl)acetonitrile with methyl iodide (Me-I) in the presence of NaH/THF, followed by cyano-group introduction via Knoevenagel condensation . Optimize yields by controlling reaction temperature (60–80°C) and using anhydrous conditions. Monitor progress via TLC (silica gel, hexane:ethyl acetate 4:1) .
Q. How should researchers characterize the purity and structural identity of this compound?
Use a combination of analytical techniques:
- HPLC : Purity assessment (≥95%) with a C18 column and UV detection at 254 nm .
- NMR : Confirm substitution patterns (e.g., NMR: δ 7.2–8.1 ppm for aromatic protons; NMR: δ 190–195 ppm for ketone carbonyl) .
- Mass Spectrometry : ESI-MS for molecular ion ([M+H]) at m/z 316.1 (calculated for CHBrNO) .
Q. What purification methods are effective for isolating this compound?
Recrystallization from ethanol/water (3:1) yields high-purity crystals. For challenging separations, column chromatography (silica gel, gradient elution with hexane:ethyl acetate 7:3 to 1:1) is effective. Confirm crystallinity via X-ray diffraction, as demonstrated for structurally similar brominated acetophenones .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
Density Functional Theory (DFT) studies (e.g., B3LYP/6-311G**) can model the electron-withdrawing effects of the cyano and bromo groups. The bromine atom at the ortho position creates steric hindrance, reducing reactivity in Suzuki-Miyaura couplings. Instead, Ullmann-type couplings with CuI/ligand systems are more feasible. Solvent polarity (DMF > THF) enhances reaction rates by stabilizing transition states .
Q. What mechanisms explain its fluorescence properties in sensor applications?
The α-cyanoacetophenone scaffold undergoes photoinduced electron transfer (PET) upon binding to target analytes. For example, in albumin detection, the cyano group stabilizes the excited state, causing a near-infrared (NIR) fluorescence "turn-on" response. Tuning the aromatic substituents (e.g., bromine for heavy-atom effects) enhances quantum yields .
Q. How do steric and electronic factors influence its participation in cyclization reactions?
The ortho-bromophenyl group imposes steric constraints, favoring 5-membered ring formation over 6-membered. Kinetic studies (via NMR monitoring) show that electron-withdrawing cyano groups accelerate intramolecular cyclization by polarizing the ketone carbonyl. Use catalytic Pd(PPh) to facilitate Heck-type cyclizations .
Safety and Handling
Q. What precautions are critical when handling this brominated compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
